

Navigating the Chemical Landscape of N6-Carboxymethyl-ATP: A Technical Guide

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Compound of Interest		
Compound Name:	N6-Carboxymethyl-ATP	
Cat. No.:	B15548644	Get Quote

Disclaimer: Publicly available scientific literature and chemical databases lack specific information on the chemical properties and biological applications of **N6-Carboxymethyl-ATP**. This guide is therefore based on the detailed characterization of a closely related and structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, as described in the available scientific literature. The information presented herein, including synthesis, properties, and experimental protocols, is derived from studies on this analog and serves as a comprehensive reference for researchers interested in the potential characteristics and applications of N6-carboxyalkyl-ATP derivatives.

Core Chemical Properties

N6-[(2-carboxyethyl)thiomethyl]-ATP is a derivative of Adenosine Triphosphate (ATP) where the N6 amino group of the adenine base is modified. This modification introduces a carboxyl group, which can be utilized for further chemical conjugations, for instance, to immobilize ATP on a solid support for affinity chromatography.

Structural Information:



Property	Value
IUPAC Name	Adenosine 5'-(tetrahydrogen triphosphate), N6- [(2-carboxyethyl)thiomethyl]-
Molecular Formula	C14H22N5O14P3S
Modification A (2-carboxyethyl)thiomethyl group the N6 position of the adenine ring.	

Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP

The synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP is achieved through a chemical modification of ATP. The following protocol is based on the methodology described by Yamazaki et al. (1978).[1]

Experimental Protocol: Synthesis

Materials:

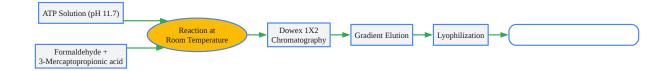
- Adenosine Triphosphate (ATP)
- Formaldehyde
- 3-Mercaptopropionic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Dowex 1X2 resin (formate form)
- Formic acid
- Ammonium formate
- Ethanol

Procedure:



- Reaction Mixture Preparation: Dissolve ATP in water and adjust the pH to 11.7 with NaOH.
- Addition of Reagents: To the ATP solution, add formaldehyde and 3-mercaptopropionic acid.
- Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Purification:
 - Apply the reaction mixture to a Dowex 1X2 (formate form) column.
 - Wash the column with water to remove unreacted starting materials.
 - Elute the product using a linear gradient of formic acid or a stepwise gradient of ammonium formate.
- Isolation:
 - Lyophilize the fractions containing the purified product.
 - The resulting N6-[(2-carboxyethyl)thiomethyl]-ATP can be obtained as a white powder.
 The reported yield for this synthesis is approximately 75%.[1]

Synthesis Workflow



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Caption: Workflow for the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP.

Reactivity and Stability



The presence of the carboxymethyl group on the N6 position allows for further chemical modifications, particularly through carbodiimide-mediated coupling reactions. For instance, the carboxyl group can be coupled to primary amines to form amide bonds.[1] This is a common strategy for immobilizing nucleotides onto solid supports for affinity chromatography.

Information on the specific stability of N6-[(2-carboxyethyl)thiomethyl]-ATP in terms of temperature and pH is not extensively detailed in the available literature. However, like ATP, it is expected to be susceptible to hydrolysis of the phosphoanhydride bonds, particularly under acidic conditions.

Coenzymatic Activity

The biological activity of N6-substituted ATP analogs is a critical aspect for their application in research. The coenzymatic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP has been evaluated with kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.

Quantitative Data: Coenzymatic Activity with Hexokinase

The following table summarizes the relative coenzymatic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP and its derivatives compared to ATP with the enzyme hexokinase.[1]

Compound	Relative Activity (%)
ATP	100
N6-[(2-carboxyethyl)thiomethyl]-ATP	88
N6-(N-(3- aminopropyl)carbamoylethyl]thiomethyl)-ATP	94
N6,N6-bis([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP	81
Dextran-bound N6-(N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP	58



These results indicate that the modification at the N6 position is well-tolerated by hexokinase, with the N6-[(2-carboxyethyl)thiomethyl]-ATP derivative retaining a high level of coenzymatic activity.

Experimental Protocol: Kinase Activity Assay

The following is a generalized protocol for assessing the coenzymatic activity of an ATP analog with a kinase, based on common methodologies.

Materials:

- Kinase (e.g., Hexokinase)
- Substrate for the kinase (e.g., Glucose for Hexokinase)
- ATP and ATP analog (N6-[(2-carboxyethyl)thiomethyl]-ATP)
- Coupling enzymes (e.g., Glucose-6-phosphate dehydrogenase)
- NADP+
- Reaction buffer (e.g., Tris-HCl with MgCl2)
- Spectrophotometer

Procedure:

- Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, kinase substrate, coupling enzymes, and NADP+.
- Initiate Reaction: Add a defined concentration of either ATP or the ATP analog to initiate the reaction.
- Monitor Reaction: Measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH formation is proportional to the kinase activity.



 Calculate Relative Activity: Compare the initial reaction rate obtained with the ATP analog to the rate obtained with ATP to determine the relative coenzymatic activity.

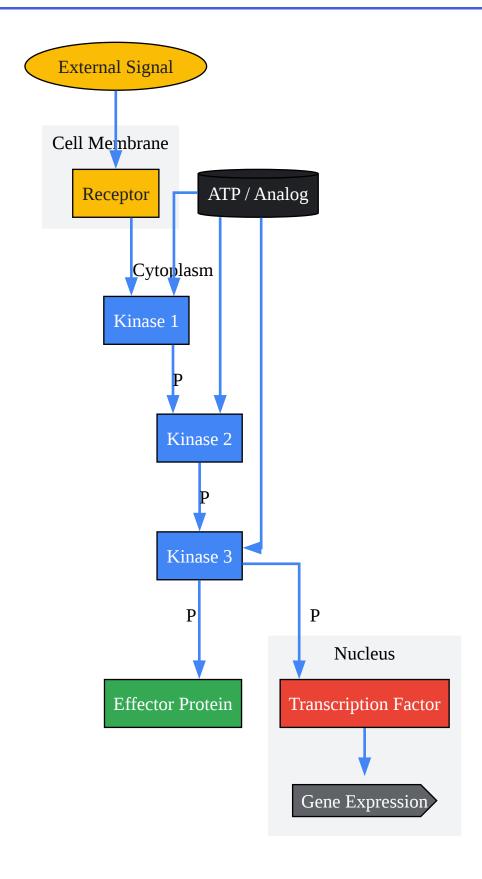
Potential Role in Signaling Pathways

While specific signaling pathways involving **N6-Carboxymethyl-ATP** or its close analogs are not documented, ATP and its derivatives are central to a vast number of cellular signaling processes. Extracellular ATP, for instance, acts as a signaling molecule by activating purinergic receptors. ATP analogs are invaluable tools for studying these pathways. The carboxyl group on **N6-Carboxymethyl-ATP** could potentially be used to attach fluorescent probes or other reporter molecules to visualize and study ATP-dependent signaling events.

Generalized Kinase-Mediated Signaling Pathway

The following diagram illustrates a generic kinase signaling cascade where an ATP analog could be utilized as a tool.





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Caption: A generalized kinase signaling cascade initiated by an external signal.



Conclusion

N6-[(2-carboxyethyl)thiomethyl]-ATP serves as a valuable, albeit structurally distinct, proxy for the requested **N6-Carboxymethyl-ATP**. Its synthesis is well-documented, and it exhibits significant coenzymatic activity with kinases. The presence of a carboxyl group provides a versatile handle for chemical modifications, making it and similar N6-carboxyalkyl-ATP analogs useful tools for a variety of biochemical and cell biology applications, including affinity chromatography, enzyme kinetics, and the study of ATP-dependent signaling pathways. Further research into the direct synthesis and characterization of **N6-Carboxymethyl-ATP** is warranted to fully elucidate its specific properties and potential applications.

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References

- 1. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP -PubMed [pubmed.ncbi.nlm.nih.gov]
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